2H-Perfluoro-5-methyl-3,6-dioxanonane

概要

説明

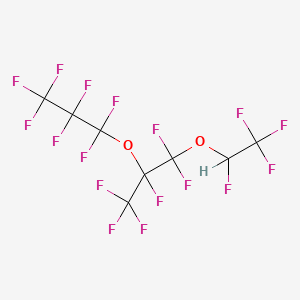

2H-Perfluoro-5-methyl-3,6-dioxanonane: is a perfluorinated ether compound with the molecular formula C8HF17O2 and a molecular weight of 451.06 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and chemical inertness .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Perfluoro-5-methyl-3,6-dioxanonane typically involves the fluorination of appropriate precursors under controlled conditions. One common method includes the reaction of perfluorinated alcohols with perfluorinated epoxides in the presence of catalysts . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products .

化学反応の分析

Types of Reactions: 2H-Perfluoro-5-methyl-3,6-dioxanonane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles .

Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out under anhydrous conditions to prevent side reactions and ensure high selectivity .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with alkoxides can yield perfluorinated ethers, while reaction with amines can produce perfluorinated amines .

科学的研究の応用

Lubricants and Preservatives

One of the primary applications of 2H-Perfluoro-5-methyl-3,6-dioxanonane is as a lubricant and preservative. Its unique fluorinated structure allows it to perform well under high-temperature conditions, making it suitable for use in mechanical systems that require reliable lubrication without degradation.

Chemical Intermediate

The compound serves as a chemical intermediate in the synthesis of other fluorinated compounds. Its ability to undergo various chemical reactions while maintaining stability makes it valuable in developing new materials and chemicals.

Environmental Studies

Recent studies have highlighted the importance of fluorinated compounds like this compound in environmental monitoring and assessment. The compound's stability in various solvents allows researchers to study its behavior and degradation patterns in environmental samples, contributing to understanding perfluoroalkyl substances (PFAS) and their impacts on ecosystems .

Case Study 1: Stability in Solvents

A study investigated the stability of several perfluoroalkyl substances (PFAS) in different solvents, including this compound. The findings indicated that this compound remained stable over extended periods when stored in polar aprotic solvents like acetone and acetonitrile, demonstrating its utility in analytical chemistry for environmental assessments .

| Solvent | Stability (Recovery %) |

|---|---|

| Acetone | 74 |

| Acetonitrile | 88 |

| DMSO | Stable |

This data supports the use of this compound as a reference material for PFAS studies.

Case Study 2: Lubrication Performance

In industrial applications, the lubrication performance of fluorinated compounds has been extensively tested. This compound exhibited superior lubrication properties at high temperatures compared to conventional lubricants. This characteristic makes it ideal for use in aerospace and automotive industries where high-performance lubricants are required .

作用機序

The mechanism by which 2H-Perfluoro-5-methyl-3,6-dioxanonane exerts its effects is primarily through its interaction with other molecules via its highly electronegative fluorine atoms . These interactions can lead to the stabilization of reactive intermediates and the formation of strong bonds with other elements. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

類似化合物との比較

- 2H-Perfluoro-3,6-dioxanonane

- 2H-Perfluoro-5-ethyl-3,6-dioxanonane

- 2H-Perfluoro-5-methyl-3,6-dioxaoctane

Comparison: Compared to similar compounds, 2H-Perfluoro-5-methyl-3,6-dioxanonane is unique due to its specific molecular structure, which imparts distinct physical and chemical properties . For instance, the presence of a methyl group at the 5-position enhances its stability and reactivity compared to its analogs .

生物活性

2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS 3330-14-1) is a fluorinated compound that has garnered attention for its potential biological activities and applications. As a member of the perfluoroalkyl substances (PFAS), it exhibits unique properties due to its fluorinated structure, which influences its interactions with biological systems. This article reviews the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Structure and Composition

This compound is characterized by a perfluorinated chain with two oxygen atoms in its structure. Its molecular formula is , and it falls under the category of fluoroethers. The presence of fluorine atoms contributes to its hydrophobic properties and stability against degradation.

| Property | Value |

|---|---|

| Molecular Formula | C8H17F14O2 |

| CAS Number | 3330-14-1 |

| Molecular Weight | 382.08 g/mol |

| Boiling Point | Not readily available |

| Solubility | Low in water |

Research indicates that this compound may exhibit biological activity through various mechanisms, including:

- Antimicrobial Activity : Studies have shown that certain PFAS compounds can disrupt microbial membranes, leading to cell lysis.

- Endocrine Disruption : Fluorinated compounds have been implicated in endocrine disruption, affecting hormone signaling pathways.

- Cytotoxicity : Some findings suggest that exposure to PFAS can induce cytotoxic effects in human cell lines.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of several fluorinated compounds, including this compound. Results indicated significant activity against Gram-negative bacteria at low concentrations, suggesting potential use as an antimicrobial agent in industrial applications .

- Endocrine Disruption Assessment : In vitro assays demonstrated that this compound could interfere with estrogen receptor activity. This study highlights the need for further investigation into the endocrine-disrupting potential of this compound .

- Cytotoxicity Studies : Research conducted on human liver cells revealed that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxic effects. The study concluded that prolonged exposure could lead to significant cellular damage and apoptosis .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-negative bacteria | |

| Endocrine Disruption | Interferes with estrogen receptor activity | |

| Cytotoxicity | Induces apoptosis in liver cells |

Environmental Impact

The persistence of PFAS compounds in the environment raises concerns regarding their bioaccumulation and potential toxicity to wildlife and humans. Research on the degradation pathways of this compound indicates limited biodegradability, which necessitates careful monitoring and regulation.

特性

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17O2/c9-1(2(10,11)12)26-8(24,25)4(15,6(19,20)21)27-7(22,23)3(13,14)5(16,17)18/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSYKOPZHYNYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880192 | |

| Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3330-14-1 | |

| Record name | 1-[1-[Difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3330-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-(1-(difluoro(1,2,2,2-tetrafluoroethoxy)methyl)-1,2,2,2-tetrafluoroethoxy)-1,1,2,2,3,3,3-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。